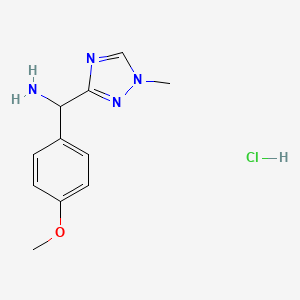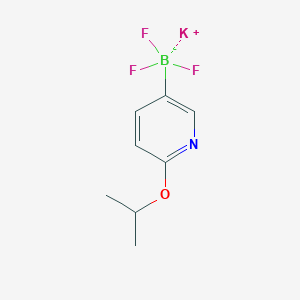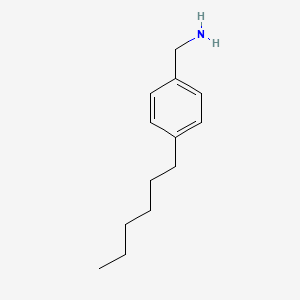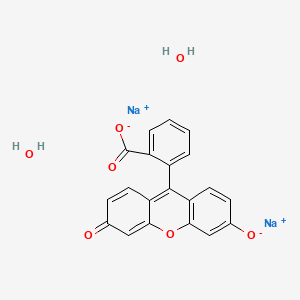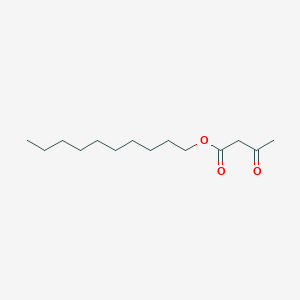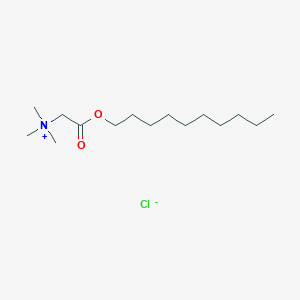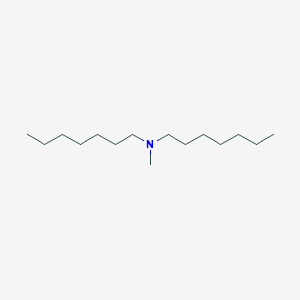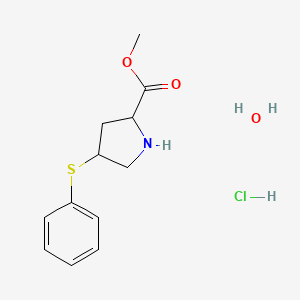
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S and a molecular weight of 291.8 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate ester, making it an interesting subject for various chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure efficient and consistent production.
化学反应分析
Types of Reactions
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylate ester may also play a role in the compound’s bioavailability and distribution within biological systems .
相似化合物的比较
Similar Compounds
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Lacks the hydrochloride and hydrate components.
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate sulfoxide: An oxidized form of the compound.
Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate sulfone: A further oxidized form of the compound.
Uniqueness
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .
属性
IUPAC Name |
methyl 4-phenylsulfanylpyrrolidine-2-carboxylate;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH.H2O/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;;/h2-6,10-11,13H,7-8H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZHLBTRXOHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
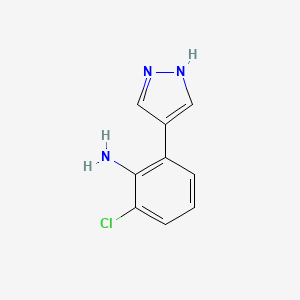

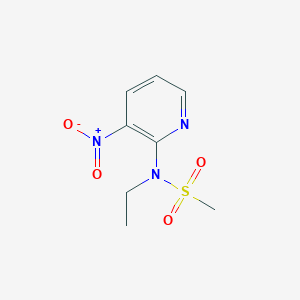
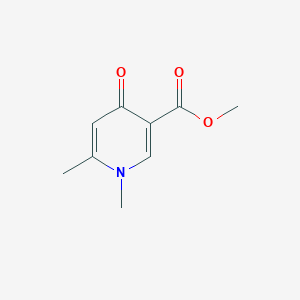
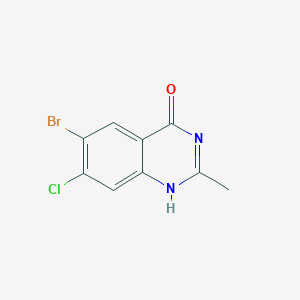
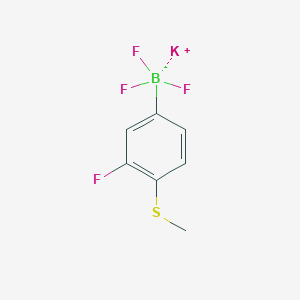
![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)
